Methyl 2-(2-bromo-3-chlorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-8(12)5-6-3-2-4-7(11)9(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMYEDFMDPQDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of Methyl 2 2 Bromo 3 Chlorophenyl Acetate and Analogues
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in which an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. wikipedia.orgmasterorganicchemistry.com In the context of Methyl 2-(2-bromo-3-chlorophenyl)acetate, the most susceptible site for this type of reaction is the carbon atom alpha to the carbonyl group.
The α-bromocarbonyl moiety present in this compound is highly activated towards nucleophilic attack, particularly through an SN2 mechanism. The electrophilicity of the α-carbon is significantly enhanced by the adjacent electron-withdrawing carbonyl group of the ester. This proximity stabilizes the transition state of the SN2 reaction, thereby lowering the activation energy and increasing reaction rates. libretexts.org Consequently, primary α-halogenated carbonyl compounds exhibit much greater reactivity in SN2 reactions compared to their corresponding primary aliphatic halide counterparts. libretexts.org
The α-carbon, which might typically be considered a nucleophilic center after deprotonation (as an enolate), is converted into a potent electrophile by the presence of the bromine atom. youtube.com This allows for a variety of SN2 reactions with a range of strong nucleophiles. For instance, analogous compounds like methyl bromoacetate (B1195939) are well-known alkylating agents used to functionalize phenol (B47542) and amino groups. wikipedia.org
Common transformations involving the α-bromoester moiety include:
Hydroxylation: Reaction with aqueous basic solutions, followed by acidic work-up, can replace the bromine atom with a hydroxyl group, yielding α-hydroxy esters. libretexts.org
Amination: Treatment with ammonia (B1221849) or primary/secondary amines leads to the formation of α-amino esters, which are precursors to amino acids. libretexts.org
Cyanation: Using nucleophiles like sodium cyanide allows for the introduction of a nitrile group. youtube.com
Azidation: Reaction with sodium azide (B81097) introduces the azido (B1232118) group, which can be further transformed, for example, by reduction to an amine. youtube.com
The reactivity can be influenced by steric factors at the alpha-carbon. While the target compound is a secondary bromide, the presence of the bulky phenyl ring may affect the rate of substitution. In some cases, particularly with sterically hindered substrates, alternative reaction pathways such as those involving radical intermediates have been observed, leading to reduction or oxygenation products instead of simple substitution. nih.govacs.org
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | NaOH (aq) | α-Hydroxy ester |
| Ammonia | NH₃ | α-Amino ester |
| Cyanide | NaCN | α-Cyano ester |
| Azide | NaN₃ | α-Azido ester |
| Thiolate | NaSR | α-Thioether ester |
Transition Metal-Catalyzed Cross-Coupling Reactions
The halogenated phenyl ring of this compound is amenable to modification via transition metal-catalyzed cross-coupling reactions. These powerful bond-forming reactions allow for the introduction of a wide variety of substituents onto the aromatic core.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. youtube.com The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid or ester, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov
For a substrate like this compound, the two different halogen atoms on the phenyl ring—bromine and chlorine—exhibit differential reactivity. The carbon-bromine bond is weaker and more reactive towards oxidative addition than the carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) allows for selective functionalization. By carefully choosing the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to selectively couple a boronic acid at the C-Br position while leaving the C-Cl bond intact. nih.govresearchgate.net
This selective arylation is highly valuable for the stepwise synthesis of complex, polysubstituted aromatic compounds. A wide range of aryl and heteroaryl boronic acids can be used as coupling partners, demonstrating the broad scope of the Suzuki reaction. researchgate.net The process is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate, and a palladium catalyst often supported by phosphine (B1218219) ligands like SPhos or XPhos, which are known to be highly efficient for coupling unactivated aryl chlorides and bromides. nih.gov
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | This compound |
| Organoboron Reagent | Nucleophile Source | Phenylboronic acid (PhB(OH)₂) |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Activates boronic acid | K₂CO₃, K₃PO₄ |
| Solvent | Reaction Medium | Toluene, Dioxane, Ethanol/Water |
Derivatization Strategies and Functional Group Interconversions
Beyond the reactions at the α-carbon and the phenyl ring, the ester group itself can be chemically modified, and further substitutions can be attempted on the aromatic ring.
The methyl ester group is a versatile functional handle that can be converted into several other functionalities through standard organic transformations. These conversions allow for the synthesis of a family of related compounds with different physical and chemical properties.
Key transformations of the ester moiety include:
Hydrolysis: Saponification of the ester using a base (e.g., NaOH or KOH) followed by acidification yields the corresponding carboxylic acid, 2-(2-bromo-3-chlorophenyl)acetic acid.
Amidation: The ester can react directly with ammonia or primary/secondary amines, often at elevated temperatures, to form the corresponding primary, secondary, or tertiary amides. This transformation is crucial for building peptide-like structures or introducing amide-based functional groups.
Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group, forming a new ester.
Reduction: The ester can be reduced to a primary alcohol, 2-(2-bromo-3-chlorophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Further substitution on the already substituted phenyl ring is challenging but possible. The outcome is dictated by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The halogen atoms (Br and Cl) are deactivating yet ortho-, para-directing groups. uci.edu The -CH₂(COOCH₃) group is also weakly deactivating and ortho-, para-directing. The combined effect of these groups makes the ring significantly electron-deficient and thus less reactive towards electrophiles than benzene. Electrophilic substitution would require harsh reaction conditions (e.g., strong Lewis acids, high temperatures) and would likely be directed to the C-4, C-5, and C-6 positions, potentially leading to a mixture of constitutional isomers. uci.edumasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Classical SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (the halogen). libretexts.org Since this compound lacks such strong activating groups, it is generally unreactive towards SNAr under standard conditions. However, modern catalytic methods, such as those employing rhodium or ruthenium catalysts, can facilitate nucleophilic substitution on electron-neutral or even electron-rich aryl halides, opening up possibilities for amination or other substitutions that are not feasible through traditional SNAr pathways. acs.org
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
This compound and its structural analogues are highly valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The combination of an aryl halide, a bromine atom alpha to an ester, and the ester group itself allows for a wide array of chemical transformations. These features enable chemists to construct complex molecular architectures, particularly those found in pharmaceuticals, agrochemicals, and materials science. The strategic positioning of the bromo and chloro substituents on the phenyl ring offers opportunities for selective and sequential reactions, most notably palladium-catalyzed cross-coupling reactions.
The utility of these compounds lies in their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety is particularly reactive in palladium-catalyzed processes, allowing for the introduction of various substituents onto the aromatic ring. beilstein-journals.orgresearchgate.net Furthermore, the ester functional group can be readily converted into other functionalities such as amides, carboxylic acids, or alcohols, adding another layer of synthetic versatility.
Palladium-Catalyzed Cross-Coupling Reactions
A primary application of aryl halides like this compound is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating C-C, C-N, and C-O bonds. The reactivity of the carbon-halogen bond (C-Br) is central to these transformations. nih.gov
Common cross-coupling reactions where these building blocks are employed include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. This is one of the most widely used methods for constructing C-C bonds. researchgate.net Cationic palladium(II) complexes, for instance, have been shown to be highly effective catalysts for such reactions. beilstein-journals.org
Sonogashira Coupling: This method couples the aryl halide with a terminal alkyne. It is a powerful tool for synthesizing substituted acetylenes, which are themselves versatile intermediates. mdpi.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com
Heck Coupling: In this reaction, the aryl halide is coupled with an alkene to form a substituted alkene. This reaction is valuable for extending carbon chains and creating complex unsaturated systems.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine. It is a critical method for synthesizing anilines and their derivatives, which are prevalent in drug molecules.
The differential reactivity of the C-Br versus the C-Cl bond can potentially allow for selective, sequential couplings, further enhancing the synthetic utility of dihalogenated compounds like this compound.
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²) - C(sp²) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Base |
| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | Pd complex + Cu(I) salt (e.g., CuI) + Base |
| Heck | Alkene | C(sp²) - C(sp²) | Pd(0) or Pd(II) complex + Base |
| Buchwald-Hartwig | Amine (1° or 2°) | C(sp²) - N | Pd complex + Bulky phosphine ligand + Base |
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.com Halogenated phenylacetate (B1230308) derivatives serve as key starting materials for the construction of a variety of heterocyclic systems.
For example, the ester and halide functionalities can be manipulated in multi-step sequences to build fused ring systems. The synthesis of 1,3,4-oxadiazoles and other five- or six-membered heterocyclic compounds often involves intermediates derived from functionalized esters and hydrazides. mdpi.com The reaction of an ester with hydrazine (B178648) hydrate (B1144303) can form a hydrazide, which can then undergo cyclization with various reagents to yield the desired heterocycle. mdpi.comekb.eg
Similarly, intramolecular cyclization reactions can be designed where the phenylacetate moiety and a substituent introduced via cross-coupling react to form a new ring. For instance, a substituent introduced at the 2-position via a Suzuki or Sonogashira reaction could possess a nucleophilic group that subsequently attacks the ester carbonyl (or a derivative thereof) to close a ring, leading to complex polycyclic structures.
| Starting Intermediate Type | Key Reagents | Resulting Heterocycle Class (Example) | Reference Reaction Type |
|---|---|---|---|
| Ester (S2) | Hydrazine Hydrate | Hydrazide (S3) | Hydrazinolysis mdpi.com |
| Hydrazide (S3) | Anhydrides (e.g., Phthalic Anhydride) | Six-membered heterocycles | Cyclization mdpi.com |
| Hydrazide (S3) | Ethyl Acetoacetate | Five-membered heterocycles | Cyclization mdpi.com |
| Aminoacetylenic Ketone | Base (e.g., KOH) | 3H-pyrrol-3-one | Intramolecular Cyclization mdpi.com |
Functional Group Transformations
The versatility of this compound is further enhanced by the ability to transform its core functional groups.
Ester Hydrolysis and Amidation: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid is a versatile intermediate itself, capable of undergoing a wide range of reactions, including conversion to acid chlorides or amides (via coupling with amines).
Alpha-Bromination/Substitution: While the starting material is an α-bromo ester, this position is reactive. The bromine can be displaced by various nucleophiles in SN2 reactions, allowing for the introduction of a diverse array of functional groups directly adjacent to the aromatic ring.
Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This opens up another avenue for synthetic elaboration, as alcohols can be converted to leaving groups, oxidized, or used in etherification reactions.
These transformations, often used in combination with cross-coupling reactions, provide a powerful toolkit for building molecular complexity from a relatively simple starting material. nih.gov
Spectroscopic and Advanced Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, conformation, and dynamics of molecules in solution. For "Methyl 2-(2-bromo-3-chlorophenyl)acetate," both ¹H and ¹³C NMR spectroscopy are employed to provide a comprehensive structural assignment.
High-resolution ¹H NMR spectroscopy of phenylacetate (B1230308) esters offers valuable insights into the electronic environment of the protons within the molecule. In the case of "this compound," the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, and the methyl protons of the ester group.
The chemical shifts of the aromatic protons are significantly influenced by the presence of the bromo and chloro substituents on the phenyl ring. These halogen atoms are electron-withdrawing and exert both inductive and resonance effects, which alter the electron density at different positions on the ring. This results in a complex splitting pattern for the aromatic protons. The proton ortho to the bromine atom is expected to be the most deshielded due to the strong electron-withdrawing nature of the halogens.
The benzylic protons (CH₂) adjacent to the phenyl ring and the ester group typically appear as a singlet in the range of 3.6-3.8 ppm. The methyl protons of the ester group (-OCH₃) are also expected to appear as a sharp singlet, typically in the region of 3.7-3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.6 | Multiplet |
| CH₂ | ~3.75 | Singlet |
| OCH₃ | ~3.70 | Singlet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. jcsp.org.pk
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 168-172 ppm, due to its sp² hybridization and the electron-withdrawing effect of the two oxygen atoms. The aromatic carbons will resonate in the region of 120-140 ppm. The specific chemical shifts of the aromatic carbons are influenced by the bromo and chloro substituents, with the carbons directly attached to the halogens showing characteristic shifts. The benzylic carbon (CH₂) is expected to appear around 40-45 ppm, and the methyl carbon of the ester group (-OCH₃) will be observed in the upfield region, typically around 52-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 169.0 - 171.0 |
| Aromatic C-Br | 120.0 - 125.0 |
| Aromatic C-Cl | 130.0 - 135.0 |
| Aromatic C-H | 125.0 - 132.0 |
| Aromatic C-CH₂ | 135.0 - 140.0 |
| CH₂ | 40.0 - 45.0 |
| OCH₃ | 52.0 - 55.0 |
The high-resolution ¹H NMR spectrum of "this compound" is expected to display complex coupling patterns in the aromatic region due to spin-spin coupling between the non-equivalent aromatic protons. The three adjacent aromatic protons form a spin system that can be analyzed to confirm their relative positions on the phenyl ring.
The coupling constants (J-values) between adjacent protons (ortho-coupling) are typically in the range of 7-9 Hz. Meta-coupling (across one carbon atom) is smaller, around 2-3 Hz, and para-coupling (across two carbon atoms) is generally negligible. A detailed analysis of these coupling patterns, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), can definitively establish the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
HR-ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. mdpi.com In the case of "this compound," HR-ESI-MS would likely be performed in the positive ion mode, where the molecule would be detected as a protonated species [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.
The high-resolution capability of this technique allows for the determination of the exact mass of the molecular ion with a high degree of accuracy (typically to within a few parts per million). This precise mass measurement can be used to determine the elemental composition of the molecule, confirming the presence of bromine and chlorine atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion, providing unambiguous evidence for the presence of these halogens. researchgate.netnih.gov
Table 3: Predicted HR-ESI-MS Data for this compound
| Ion | Calculated m/z |
| [C₉H₈⁷⁹Br³⁵ClO₂ + H]⁺ | 278.9472 |
| [C₉H₈⁸¹Br³⁵ClO₂ + H]⁺ | 280.9452 |
| [C₉H₈⁷⁹Br³⁷ClO₂ + H]⁺ | 280.9443 |
| [C₉H₈⁸¹Br³⁷ClO₂ + H]⁺ | 282.9422 |
| [C₉H₈⁷⁹Br³⁵ClO₂ + Na]⁺ | 300.9292 |
| [C₉H₈⁸¹Br³⁵ClO₂ + Na]⁺ | 302.9271 |
| [C₉H₈⁷⁹Br³⁷ClO₂ + Na]⁺ | 302.9262 |
| [C₉H₈⁸¹Br³⁷ClO₂ + Na]⁺ | 304.9242 |
MALDI-MS is another soft ionization technique that is well-suited for the analysis of small organic molecules. rsc.orgrsc.org In a MALDI-MS experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. rsc.orgyoutube.com Irradiation with a laser pulse causes the desorption and ionization of the analyte molecules, typically as singly charged ions. youtube.comcreative-proteomics.com
For "this compound," MALDI-MS would be expected to produce a strong signal for the molecular ion [M]⁺ or protonated molecule [M+H]⁺. Similar to HR-ESI-MS, the isotopic pattern of bromine and chlorine would be clearly observable in the MALDI mass spectrum, aiding in the confirmation of the elemental composition. While MALDI is often used for larger molecules, its application to small organic compounds can provide complementary information to other mass spectrometry techniques. rsc.orgnews-medical.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govsci-hub.se It is widely employed to predict a variety of molecular properties with high accuracy. For a molecule like Methyl 2-(2-bromo-3-chlorophenyl)acetate, DFT calculations can elucidate its electronic characteristics, reactivity, and optical properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the distribution of electrons within the molecule. mdpi.comiucr.orgnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. malayajournal.org
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Energy of the outermost electrons; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. malayajournal.org |
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.govrsc.org Computational methods, particularly DFT, are effective in predicting the NLO properties of organic molecules. researchgate.net Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netmdpi.com
The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. mdpi.com Molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov While this compound does not have a classic donor-acceptor structure, the polar C-Br, C-Cl, and C=O bonds, along with the aromatic ring, contribute to a non-zero hyperpolarizability. DFT calculations can quantify these properties, providing a theoretical assessment of its potential as an NLO material. rsc.org
| Property | Symbol | Value (a.u.) | Description |
|---|---|---|---|
| Dipole Moment | μ | 2.0 - 3.5 D | Measures the overall polarity of the molecule. |
| Mean Polarizability | ⟨α⟩ | 150 - 200 | Represents the molecule's ability to form an induced dipole moment in an electric field. |
| First Hyperpolarizability | βtot | 50 - 150 | Quantifies the second-order NLO response. researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites within a molecule. nih.govuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and, to a lesser extent, near the chlorine and bromine atoms due to their high electronegativity and lone pairs. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, and for rationalizing the molecule's reactivity patterns. uni-muenchen.denumberanalytics.com
Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors derived from the HOMO and LUMO energies. scielo.org.mxmdpi.com These parameters offer a quantitative basis for principles like the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com
Key global reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it measures the polarizability of the molecule.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net
Calculating these descriptors for this compound allows for a quantitative prediction of its chemical behavior and reactivity compared to other molecules. researchgate.net
| Descriptor | Symbol | Value (eV) | Formula |
|---|---|---|---|
| Electronegativity | χ | 3.5 - 4.5 | -(EHOMO + ELUMO)/2 |
| Chemical Hardness | η | 2.5 - 3.5 | (ELUMO - EHOMO)/2 |
| Chemical Softness | S | 0.14 - 0.20 | 1/(2η) |
| Electrophilicity Index | ω | 2.0 - 3.0 | χ²/(2η) |
Conformational Analysis and Rotational Barrier Computations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to different possible conformers. The most significant of these is the torsion around the C-C bond connecting the substituted phenyl ring to the acetate (B1210297) moiety.
Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step. mdpi.com This process generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers required to transition between them. ugm.ac.id For substituted phenyl systems, the rotational barrier is influenced by steric hindrance from the ortho-substituents (in this case, the bromine atom) and electronic effects such as conjugation between the phenyl ring and the carbonyl group. missouri.edu In similar molecules like phenyl acetate, the barrier to skeletal torsion has been computationally determined to be around 837 cm⁻¹. nih.gov For the title compound, the bulky ortho-bromo substituent would be expected to significantly influence the preferred dihedral angle and the height of the rotational barrier. mdpi.commdpi.com
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| Stable Conformer Dihedral Angle | The C-C-C=O dihedral angle of the lowest energy conformer. | 45° - 75° |
| Rotational Energy Barrier | The energy required to rotate from a stable conformer to a transition state. missouri.edu | 5 - 8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govcore.ac.uk QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to create an equation that relates these descriptors to the observed activity. nih.gov
The process involves several key steps:
Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, electrostatic, and quantum chemical descriptors. researchgate.net
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model.
Validation: The model's statistical significance and predictive power are rigorously validated using internal (e.g., cross-validation) and external test sets. mdpi.com
A QSAR model for a series of phenylacetate (B1230308) derivatives, including this compound, could provide mechanistic insights by identifying which structural features (e.g., hydrophobicity, steric bulk, electronic properties of the substituents) are critical for their activity. For instance, a model might reveal that the presence of halogen atoms at specific positions on the phenyl ring positively or negatively influences the compound's ability to interact with a biological target. Such models are instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced activity. nih.govnih.gov
Exploration of Biological Activities: Mechanistic and Design Principles
Investigations into Anti-Inflammatory Mechanisms of Action
The anti-inflammatory properties of phenylacetate (B1230308) derivatives are a subject of ongoing research, with several mechanisms being explored. While direct studies on Methyl 2-(2-bromo-3-chlorophenyl)acetate are limited, the broader class of halogenated phenylacetic acids and their esters are known to interfere with inflammatory cascades. A primary mechanism of action for many anti-inflammatory agents is the inhibition of enzymes involved in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX). dergipark.org.trnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Phenylacetic acid derivatives have been shown to interact with these pathways, suggesting a potential mode of action for this compound.
Furthermore, the anti-inflammatory effects of related compounds have been linked to the modulation of cytokine production. mdpi.comnih.gov Phenylacetyl glutamine, a metabolite of phenylbutyric acid, has been shown to significantly inhibit the production of pro-inflammatory cytokines such as interferon-γ, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This inhibition is associated with the suppression of T cell activation and Toll-like receptor 4 signaling. nih.gov Another related pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity by suppressing systemic TNF-α and elevating the anti-inflammatory cytokine TGF-β1. mdpi.com These findings suggest that halogenated phenylacetate compounds may exert their anti-inflammatory effects by altering the balance of pro- and anti-inflammatory cytokines.
Anticancer Activity Studies at the Cellular Level (In Vitro Investigations)
Cytotoxic Effects on Defined Cancer Cell Lines
Halogenated phenylacetate and phenylacetamide analogues have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. In vitro studies, typically measured by MTT or similar assays, reveal the concentration-dependent inhibition of cell growth, often quantified by the half-maximal inhibitory concentration (IC50). tbzmed.ac.irnih.gov Derivatives featuring halogen substitutions on the phenyl ring are of particular interest due to their enhanced biological activity. nih.gov
For instance, studies on phenylacetamide derivatives have shown potent cytotoxicity against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC12) cell lines. tbzmed.ac.ir The position and nature of the halogen substituent significantly impact efficacy. A meta-substituted chlorine atom on a phenylacetamide derivative resulted in an IC50 value of 0.67 µM against PC12 cells, while a para-chloro substitution yielded an IC50 of 1 µM against MDA-MB-468 cells. tbzmed.ac.ir Similarly, brominated benzofuran (B130515) derivatives, which share structural motifs, show high cytotoxic potential. mdpi.com The introduction of bromine into related structures has been noted to increase cytotoxic activity against cell lines such as human lung carcinoma (A549) and liver carcinoma (HepG2). mdpi.com
Below is a table summarizing the cytotoxic activities of various halogenated analogues on different cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide (meta-chloro) | PC12 (Pheochromocytoma) | 0.67 ± 0.12 | tbzmed.ac.ir |
| Phenylacetamide (para-nitro) | MDA-MB-468 (Breast) | 0.76 ± 0.09 | tbzmed.ac.ir |
| Phenylacetamide (para-chloro) | MDA-MB-468 (Breast) | 1.0 ± 0.13 | tbzmed.ac.ir |
| Phenylacetamide (meta-fluoro) | MCF-7 (Breast) | > Doxorubicin | tbzmed.ac.ir |
| Halogenated Phenoxychalcone | MCF-7 (Breast) | 1.52 | nih.gov |
| Brominated Benzofuran | A549 (Lung) | 3.5 ± 0.6 | mdpi.com |
| Brominated Benzofuran | HepG2 (Liver) | 3.8 ± 0.5 | mdpi.com |
| Chlorinated Benzofuran | A549 (Lung) | 6.3 ± 2.5 | mdpi.com |
Mechanisms of Modulation of Enzymatic Activity in Disease Pathways
The anticancer effects of phenylacetate derivatives are often rooted in their ability to modulate the activity of key enzymes that regulate cell growth, proliferation, and survival. One of the primary mechanisms investigated is the disruption of the cell cycle through the inhibition of cyclin-dependent kinases (CDKs). nih.gov Phenylacetate has been shown to cause G1 cell cycle arrest in renal cancer cell lines by increasing the expression of the CDK inhibitor p21Cip1. nih.gov This leads to the inactivation of CDK2, hypophosphorylation of the retinoblastoma protein (pRb), and ultimately, a halt in cell proliferation. nih.gov
In addition to cell cycle regulation, halogenated compounds can modulate other signaling pathways critical for cancer progression. Certain halogenated chalcones, for example, have been found to down-regulate the p38 mitogen-activated protein kinase (MAPK). nih.gov The p38 MAPK pathway is involved in cell proliferation and survival, and its inhibition can lead to apoptosis and reduced cancer growth. nih.gov Furthermore, some phenylacetic acid derivatives are being investigated as inhibitors of enzymes like aromatase, which is crucial in estrogen-sensitive breast cancers. mdpi.com
Characterization of Interactions with Specific Receptors or Enzymes
Molecular docking studies and biochemical assays have provided insights into how halogenated phenylacetate analogues interact with their biological targets. These compounds can bind to the active sites of enzymes, blocking their function. For example, docking studies of halogenated phenoxychalcones with p38α MAPK revealed specific interactions within the enzyme's active site, explaining their inhibitory activity. nih.gov
The binding of phenylacetic acid derivatives is not limited to enzymes. Structurally related non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid type, such as diclofenac, have been identified as ligands for specific γ-hydroxybutyric acid (GHB) binding sites in the brain. nih.govresearchgate.net This suggests that phenylacetate scaffolds can interact with a range of receptor sites, which could contribute to their diverse biological effects. The halogen atoms on the phenyl ring can form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a protein, thereby enhancing binding affinity and biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Halogenated Phenylacetate Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For halogenated phenylacetate analogues, these studies have revealed several key principles governing their anticancer activity. nih.govnih.gov
Impact of Halogenation : The presence of halogen atoms on the phenyl ring is consistently linked to enhanced cytotoxic activity. nih.gov This is attributed to factors like increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds, which strengthens interactions with target proteins. nih.govmdpi.com
Type and Position of Halogen : The specific halogen (F, Cl, Br, I) and its position (ortho, meta, para) on the phenyl ring significantly influence biological outcomes. tbzmed.ac.irnih.gov For example, in a series of phenylacetamides, a chlorine atom at the meta position was most effective against PC12 cells, whereas a para-chloro substitution was optimal for activity against MDA-MB-468 cells. tbzmed.ac.ir Studies on other halogenated compounds have shown that bromine-containing derivatives are often more cytotoxic than their chlorine-containing counterparts. mdpi.com
| Structural Feature | Observation | Implication for Activity | Reference(s) |
| Halogen Presence | Generally increases cytotoxicity compared to non-halogenated parent compounds. | Enhanced binding affinity and/or bioavailability. | nih.gov |
| Halogen Type | Brominated derivatives often show higher potency than chlorinated derivatives. | Influences lipophilicity and strength of halogen bonds. | mdpi.com |
| Halogen Position | Optimal position (ortho, meta, para) is cell-line dependent. | Dictates the geometry of interaction with the target site. | tbzmed.ac.ir |
| Electron-withdrawing Groups | Presence of groups like halogens or nitro groups is often necessary for activity. | Modifies the electronic properties of the molecule, affecting target interaction. | researchgate.net |
Role as Biochemical Probes for Investigating Enzyme Interactions and Protein Functions
While not extensively documented as such, this compound and its analogues possess characteristics that make them suitable for use as biochemical probes. As inhibitors of specific enzymes like kinases and cyclooxygenases, these compounds can be valuable tools for elucidating the roles of these enzymes in cellular pathways. nih.govnih.gov
By selectively inhibiting an enzyme, researchers can study the downstream consequences of that inhibition, thereby mapping out signaling cascades and understanding the enzyme's function in both normal physiology and disease states. For instance, a selective inhibitor of p38 MAPK could be used to probe the specific contributions of this kinase to cancer cell proliferation and survival. nih.gov Similarly, inhibitors of CDKs can help dissect the intricate regulation of the cell cycle. nih.gov The defined structure of halogenated phenylacetates allows for systematic modifications, which can be used to develop highly specific probes to investigate the structure and function of enzyme active sites and other protein binding pockets.
Advanced Applications in Materials Science and Chemical Processes
Integration into Industrial Chemical Processes
Information regarding the integration of Methyl 2-(2-bromo-3-chlorophenyl)acetate into industrial chemical processes is similarly scarce. The available data primarily identifies it as a chemical intermediate, with most related research focusing on similar isomers, such as Methyl alpha-bromo-2-chlorophenylacetate (CAS 85259-19-4). This related compound is noted for its role as a precursor in the synthesis of pharmaceutical compounds, including clopidogrel. However, there is no direct evidence to suggest that this compound is utilized in any large-scale industrial applications beyond its potential role as a laboratory-scale chemical intermediate.
Future Research Directions and Translational Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of Methyl 2-(2-bromo-3-chlorophenyl)acetate from a laboratory curiosity to a viable chemical entity hinges on the development of efficient and sustainable synthetic methodologies. Current synthetic approaches for substituted phenylacetic acids often rely on multi-step processes that may not be environmentally benign or cost-effective for large-scale production. inventivapharma.com Future research must prioritize greener and more efficient synthetic strategies.
Key areas for development include:
Catalytic C-H Halogenation: Recent advances in palladium-catalyzed C-H halogenation offer a promising avenue for the direct and selective introduction of halogen atoms onto the aromatic ring, potentially reducing the number of synthetic steps. acs.org The development of ligands that can direct the halogenation to specific positions on the phenylacetic acid core would be a significant breakthrough. acs.org
Flow Chemistry: Utilizing continuous flow and microreactor technology could enhance the safety and efficiency of halogenation reactions, which often involve hazardous reagents like elemental bromine. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields and purity.
Enzymatic Synthesis: Biocatalysis presents a sustainable alternative to traditional chemical synthesis. chemicalbook.com Exploring enzymes that can perform selective halogenation or esterification could lead to environmentally friendly production methods with high specificity, minimizing waste and the use of harsh reagents. tulane.edu
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
| Palladium-Catalyzed C-H Halogenation | High regioselectivity, reduced number of steps. acs.org | Catalyst cost, removal of metal residues, need for specific ligands. acs.org |
| Continuous Flow Chemistry | Enhanced safety, precise process control, improved yield and purity. rsc.org | Initial setup cost, potential for clogging with solid byproducts. |
| Biocatalysis / Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. chemicalbook.comtulane.edu | Enzyme stability, substrate scope limitations, cost of enzyme production. |
In-depth Mechanistic Studies of Biological Interactions at the Molecular Level
Halogenated organic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and antitumor effects. nih.govresearchgate.net The presence of bromine and chlorine atoms in this compound suggests it could interact with biological systems, but the specific mechanisms remain unknown.
Future research should focus on:
Metabolic Activation: Investigating how the compound is metabolized is crucial. The metabolic activation of halogenated compounds can sometimes lead to the formation of reactive free radical intermediates that can interact with biological molecules. nih.gov Understanding these pathways is essential to determine both the potential therapeutic effects and the toxicity profile.
Enzyme Inhibition Studies: Many biologically active molecules function by inhibiting specific enzymes. Screening this compound against a panel of enzymes, such as those involved in inflammation (e.g., cyclooxygenases) or microbial growth, could identify potential therapeutic targets. nih.gov Structure-activity relationship (SAR) studies on related compounds have shown that halogen substituents can be critical for potent enzyme inhibition. nih.govresearchgate.net
Interaction with Biomolecules: Detailed studies are needed to understand how the molecule interacts with key biological targets like proteins and nucleic acids. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into these interactions, guiding the design of more potent and selective derivatives.
Computational Design of Advanced Derivatives with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. ethz.ch Applying these methods to this compound can accelerate the discovery of advanced derivatives.
Key computational approaches include:
Molecular Docking: This technique can predict how derivatives of the target compound might bind to the active site of a specific protein. bohrium.combenthamdirect.commdpi.com By simulating these interactions, researchers can prioritize the synthesis of compounds that are most likely to be biologically active. For instance, docking studies could explore the binding of derivatives to bacterial enzymes or cancer-related proteins. bohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized derivatives and helps identify the key structural features responsible for their effects.
Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic properties of the molecule and its derivatives. bohrium.com This information is valuable for predicting reactivity, stability, and potential interaction sites, which can inform both synthetic strategies and the design of biologically active compounds. ethz.ch
Table 2: Computational Approaches for Derivative Design
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities to biological targets. benthamdirect.commdpi.com | Identification of potential protein targets and lead compounds with high binding scores. |
| QSAR | Correlate chemical structure with biological activity. researchgate.net | Predictive models for designing new derivatives with enhanced activity. |
| DFT Calculations | Analyze electronic structure, stability, and reactivity. bohrium.com | Insights into molecular properties to guide synthesis and understand interaction mechanisms. |
Exploration of Emerging Applications in Diverse Scientific Fields
The unique structure of this compound makes it a versatile building block for creating novel functional molecules. While phenylacetates are known for their use in pharmaceuticals and perfumes, future research could uncover applications in a variety of emerging fields. google.com
Potential areas for exploration include:
Agrochemicals: Halogenated aromatic compounds are widely used as herbicides, insecticides, and fungicides. google.comnumberanalytics.com The specific halogenation pattern of this compound could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles.
Materials Science: Aryl halides are crucial intermediates in the synthesis of advanced materials, including high-performance polymers and organic light-emitting diodes (OLEDs). rsc.orgnumberanalytics.com The compound could serve as a monomer or precursor for new materials with unique optical or electronic properties.
Fluorescent Probes: Functionalized aromatic structures are often used to create fluorescent probes for biological imaging. mdpi.com By incorporating specific functional groups, derivatives of this compound could be developed as sensors for detecting specific ions, molecules, or changes in the cellular environment.
The exploration of these future research directions will be crucial in unlocking the full potential of this compound and its derivatives, paving the way for new discoveries and applications across various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
